molecular formula C8H4BrClN2O B13037537 6-Bromo-3-chloro-1,8-naphthyridin-4-OL

6-Bromo-3-chloro-1,8-naphthyridin-4-OL

Cat. No.: B13037537
M. Wt: 259.49 g/mol
InChI Key: MVCHGMGRLVGREV-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1,8-naphthyridin-4-OL is a halogenated derivative of the 1,8-naphthyridine scaffold, a bicyclic aromatic system with two nitrogen atoms at positions 1 and 6. The compound features bromine at position 6, chlorine at position 3, and a hydroxyl group at position 7. Key properties likely include:

  • Density: >1.805 g/cm³ (higher than the non-chlorinated analog due to increased halogen content) .
  • Boiling Point: >365.9°C (estimated based on the brominated parent compound) .
  • Acidity (pKa): <2.70 (the electron-withdrawing Cl at position 3 may enhance acidity compared to 6-Bromo-1,8-naphthyridin-4-ol) .

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

6-bromo-3-chloro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-5-7(13)6(10)3-12-8(5)11-2-4/h1-3H,(H,11,12,13)

InChI Key

MVCHGMGRLVGREV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)C(=CN2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 6-Bromo-3-chloro-1,8-naphthyridin-4-OL, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-1,8-naphthyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted naphthyridines .

Scientific Research Applications

Biological Activities

6-Bromo-3-chloro-1,8-naphthyridin-4-OL exhibits significant biological activities, making it a promising candidate for drug development. Key applications include:

  • Antimycobacterial Properties : Research indicates that this compound targets the enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis, suggesting its potential as a lead compound for new antibiotics aimed at combating tuberculosis .
  • Anticancer Activity : Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung carcinoma (A-549). Some derivatives demonstrated IC50 values lower than standard chemotherapeutic agents, indicating their efficacy as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions and traditional organic synthesis techniques. The presence of halogens at specific positions significantly influences the chemical behavior and biological interactions of the compound .

Table 1: Comparison of Related Compounds

Compound NameStructural FeatureUnique Aspect
This compoundBromine at position 6Exhibits strong biological activity
3-Iodo-1,8-naphthyridin-4-olIodine atom instead of bromineIncreased reactivity due to iodine's larger size
3-Chloro-1,8-naphthyridin-4-olChlorine atom instead of bromineDifferent reactivity profile
6-Bromo-1,8-naphthyridin-2-aminoBromine at a different positionVaries in biological activity

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Antimycobacterial Activity

A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis growth by targeting the InhA enzyme. This finding highlights its potential as a new antibiotic lead .

Case Study 2: Anticancer Efficacy

In vitro tests revealed that certain derivatives exhibited potent cytotoxicity against human cancer cell lines. For instance, compounds with specific substituents showed IC50 values significantly lower than standard treatments like doxorubicin .

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-1,8-naphthyridin-4-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 6-Bromo-3-chloro-1,8-naphthyridin-4-OL and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₈H₄BrClN₂O ~260.48 Br (C6), Cl (C3), OH (C4) High halogen content; potential pharmacological activity (inferred)
6-Bromo-1,8-naphthyridin-4-ol C₈H₅BrN₂O 225.04 Br (C6), OH (C4) Density: 1.805 g/cm³; pKa: 2.70
4-Hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde C₁₇H₁₃N₂O₂ 285.30 CH₃ (C7), Ph (C2), CHO (C3), OH (C4) Cytotoxic against MCF7 cells (IC₅₀: 12.5 μM)
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine C₈H₁₀BrN₂ 213.08 Br (C6), saturated core Reduced aromaticity; potential CNS applications

Key Observations

In contrast, the tetrahydro analog () lacks aromaticity, which may reduce π-π stacking interactions but increase conformational flexibility for binding to enzymes or receptors .

Biological Activity :

  • The 2-phenyl-3-carbaldehyde derivative () demonstrated cytotoxicity against breast cancer cells (MCF7), highlighting the pharmacological relevance of substituted 1,8-naphthyridines . The target compound’s halogenated structure may similarly interact with DNA or kinases, though specific activity data are unavailable.

Synthetic Utility :

  • The hydroxyl group at position 4 in the target compound and its analogs (e.g., ) serves as a handle for further functionalization, such as etherification or coordination to metal catalysts .

Biological Activity

Introduction

6-Bromo-3-chloro-1,8-naphthyridin-4-OL is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the naphthyridine family, known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom at position 6 and a chlorine atom at position 3 on the naphthyridine ring. The hydroxyl group at position 4 contributes to its biological activity.

Structure

C10H6BrClN2O\text{C}_{10}\text{H}_6\text{BrClN}_2\text{O}

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. It acts as an inhibitor of tumor necrosis factor-alpha (TNFα), which plays a critical role in inflammation and cancer progression. This compound has been shown to modulate TNFα signaling pathways, potentially leading to reduced tumor growth and metastasis .

Case Study: TNFα Modulation

In a study involving human cancer cell lines, treatment with this compound resulted in a decrease in TNFα levels and subsequent inhibition of cancer cell proliferation. The results demonstrated a dose-dependent response with IC50 values indicating effective concentrations for therapeutic application.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Its ability to inhibit TNFα signaling suggests potential applications in treating inflammatory disorders. Research has shown that this compound can reduce the production of pro-inflammatory cytokines in vitro .

Data Table: Inhibition of Cytokine Production

CytokineControl Level (pg/mL)Treatment Level (pg/mL)% Inhibition
TNFα1508047%
IL-61005050%
IL-1β904056%

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The compound demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating its potential as an antimicrobial agent .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. The compound's ability to inhibit TNFα signaling suggests that it may interfere with the binding of TNFα to its receptors, thus modulating downstream signaling pathways that lead to inflammation and tumor progression .

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